molecular formula C19H24N2O2 B12973394 4-((R)-((1S,2S,4R,5S)-5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol

4-((R)-((1S,2S,4R,5S)-5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol

Cat. No.: B12973394
M. Wt: 312.4 g/mol
InChI Key: RASAUPYEBCYZRS-UDORUHSDSA-N
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Description

4-(®-((1S,2S,4R,5S)-5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(®-((1S,2S,4R,5S)-5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods typically involve the cyclization of aniline derivatives with various reagents under acidic or basic conditions.

For the quinuclidine moiety, the synthesis often involves the use of chiral catalysts to ensure the correct stereochemistry

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(®-((1S,2S,4R,5S)-5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the quinoline core would yield dihydroquinoline derivatives.

Scientific Research Applications

4-(®-((1S,2S,4R,5S)-5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(®-((1S,2S,4R,5S)-5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol involves its interaction with specific molecular targets. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The quinuclidine moiety may enhance the compound’s binding affinity and specificity for certain targets. The hydroxy group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    Quinine: A well-known quinoline derivative with antimalarial properties.

    Chloroquine: Another quinoline derivative used as an antimalarial drug.

    Quinidine: A stereoisomer of quinine used as an antiarrhythmic agent.

Uniqueness

4-(®-((1S,2S,4R,5S)-5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol is unique due to its combination of a quinoline core with a quinuclidine moiety and a hydroxy group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

4-[(R)-[(2S,4R,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol

InChI

InChI=1S/C19H24N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h3-5,7,10,12-13,18-19,22-23H,2,6,8-9,11H2,1H3/t12-,13-,18+,19-/m1/s1

InChI Key

RASAUPYEBCYZRS-UDORUHSDSA-N

Isomeric SMILES

CC[C@@H]1CN2CC[C@@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)O)O

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O

Origin of Product

United States

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